

Introduction: The Strategic Importance of N-Methylated Indazoles

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Compound of Interest

Compound Name: *1-Methyl-1h-indazole-3-carbonitrile*

Cat. No.: *B1597017*

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Indazole derivatives are a cornerstone of modern medicinal chemistry, frequently serving as privileged structural motifs in the development of novel therapeutic agents.[1][2] Their utility often stems from their role as bioisosteres for indoles, offering unique physicochemical and pharmacological properties.[3] The N-alkylation of the indazole scaffold, particularly methylation of indazole-3-carbonitrile, gives rise to two distinct regioisomers: the N1-methyl and N2-methyl products. The specific nitrogen atom that is functionalized can profoundly impact a molecule's biological activity, making regioselective synthesis a critical challenge for researchers and drug development professionals.[1][2][3]

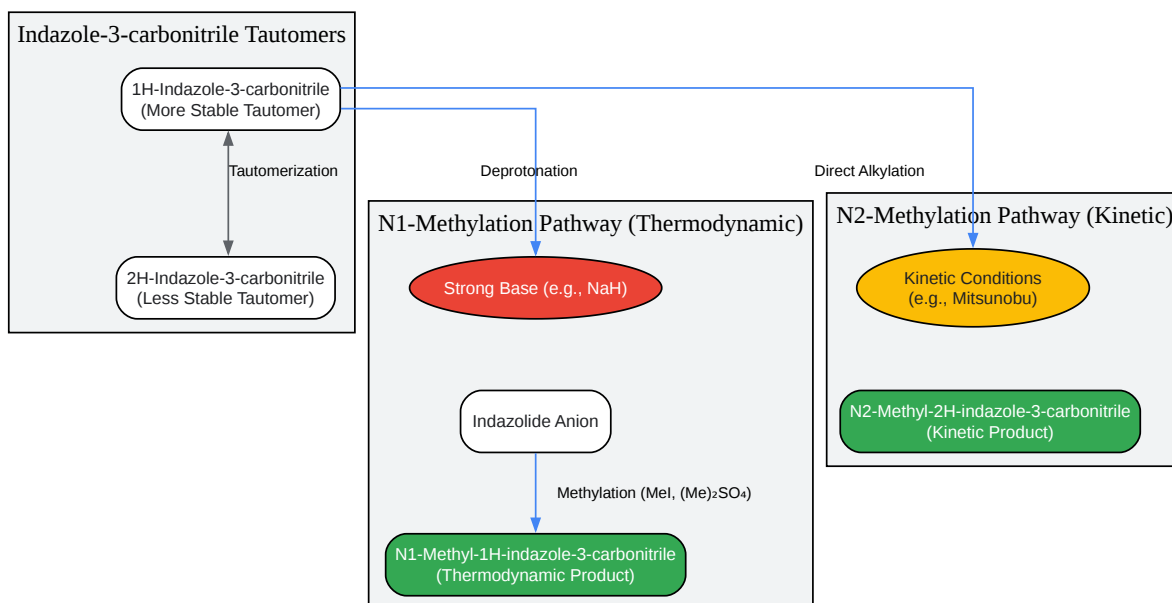
The regiochemical outcome of the alkylation is governed by a delicate balance between kinetic and thermodynamic control.[4][5] This guide provides a detailed exploration of the underlying mechanisms and offers two distinct, field-proven protocols for the selective synthesis of either the N1- or N2-methylated isomer of indazole-3-carbonitrile, empowering researchers to predictably access the desired compound.

Mechanistic Insights: The Foundation of Regiocontrol

The ability to control the site of methylation on the indazole ring hinges on understanding its inherent chemical nature. The indazole nucleus exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[1][4][5][6] This fundamental property is the key to selective synthesis.

- **Thermodynamic Control (N1-Methylation):** The N1-methylated product is typically the more thermodynamically stable isomer.[4] By using reaction conditions that allow the system to reach equilibrium, such as employing a strong, non-nucleophilic base, the reaction can be driven towards the formation of the N1 product. The base deprotonates the indazole, forming an indazolid anion, which, under equilibrating conditions, will lead to the most stable final product.[2][4][7]
- **Kinetic Control (N2-Methylation):** The N2-methylated product is often the kinetically favored isomer.[5] This is because the lone pair of electrons on the N2 nitrogen is sterically more accessible to incoming electrophiles in the neutral 1H-indazole tautomer.[5] Conditions that do not involve the formation of a freely equilibrating anion and proceed at lower temperatures tend to favor the faster-forming N2 product.

The choice of base, solvent, methylating agent, and temperature are therefore critical variables that a researcher can manipulate to steer the reaction toward the desired regioisomer.



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References

- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. researchgate.net [researchgate.net]
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